Naphthgeranine A

Description

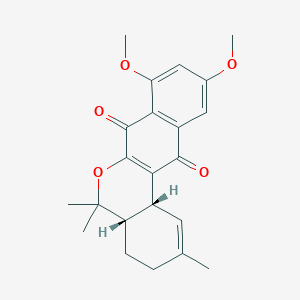

Structure

2D Structure

3D Structure

Properties

CAS No. |

137109-43-4 |

|---|---|

Molecular Formula |

C22H24O5 |

Molecular Weight |

368.4 g/mol |

IUPAC Name |

(4aS,12bR)-8,10-dimethoxy-2,5,5-trimethyl-3,4,4a,12b-tetrahydronaphtho[2,3-c]isochromene-7,12-dione |

InChI |

InChI=1S/C22H24O5/c1-11-6-7-15-13(8-11)18-19(23)14-9-12(25-4)10-16(26-5)17(14)20(24)21(18)27-22(15,2)3/h8-10,13,15H,6-7H2,1-5H3/t13-,15+/m1/s1 |

InChI Key |

UXJQIMIAQWIAOG-HIFRSBDPSA-N |

SMILES |

CC1=CC2C(CC1)C(OC3=C2C(=O)C4=C(C3=O)C(=CC(=C4)OC)OC)(C)C |

Isomeric SMILES |

CC1=C[C@@H]2[C@H](CC1)C(OC3=C2C(=O)C4=C(C3=O)C(=CC(=C4)OC)OC)(C)C |

Canonical SMILES |

CC1=CC2C(CC1)C(OC3=C2C(=O)C4=C(C3=O)C(=CC(=C4)OC)OC)(C)C |

Other CAS No. |

137109-43-4 |

Synonyms |

7-demethylnaphterpin naphthgeranine A |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Molecular Architecture and Biological Landscape of Naphthgeranine A: A Technical Guide

Initial investigations for "Naphthgeranine A" have not yielded a definitive chemical structure in publicly available scientific databases. However, extensive research points towards a closely related and well-documented compound, Naphthgeranine E. This technical guide will focus on the chemical structure and biological profile of Naphthgeranine E, a potential proxy for the intended query.

Chemical Structure of Naphthgeranine E

Naphthgeranine E is a complex aromatic compound belonging to the naphtho[2,3-c]isochromene-7,12-dione class. Its core structure consists of a fused five-ring system.

Systematic Name: 3,8,10-trihydroxy-2-(hydroxymethyl)-5,5-dimethylnaphtho[2,3-c]isochromene-7,12-dione[1]

Molecular Formula: C₂₀H₁₆O₇[1]

Molecular Weight: 368.34 g/mol [1]

The molecule features a naphthoquinone core fused with a pyran ring, further decorated with hydroxyl, hydroxymethyl, and dimethyl functionalities. This intricate arrangement of functional groups is crucial for its biological activity.

Physicochemical Properties

A summary of the key physicochemical properties of Naphthgeranine E is presented in Table 1.

| Property | Value | Source |

| Molecular Weight | 368.34 g/mol | [1] |

| Molecular Formula | C₂₀H₁₆O₇ | [1] |

| XLogP3-AA | 3.2 | [1] |

| Hydrogen Bond Donor Count | 4 | [1] |

| Hydrogen Bond Acceptor Count | 7 | [1] |

| Rotatable Bond Count | 2 | [1] |

| Exact Mass | 368.089603 g/mol | [1] |

| Monoisotopic Mass | 368.089603 g/mol | [1] |

| Topological Polar Surface Area | 127 Ų | [1] |

| Heavy Atom Count | 27 | [1] |

| Formal Charge | 0 | [1] |

| Complexity | 761 | [1] |

| Isotope Atom Count | 0 | [1] |

| Defined Atom Stereocenter Count | 0 | [1] |

| Undefined Atom Stereocenter Count | 0 | [1] |

| Defined Bond Stereocenter Count | 0 | [1] |

| Undefined Bond Stereocenter Count | 0 | [1] |

| Covalently-Bonded Unit Count | 1 | [1] |

| Compound Is Canonicalized | Yes | [1] |

Biological Activity and Potential Therapeutic Applications

While specific quantitative data and detailed experimental protocols for Naphthgeranine E are not extensively reported in the readily available literature, the broader class of naphthoquinones and related polyketides, to which Naphthgeranine E belongs, exhibits a wide range of biological activities. These activities suggest potential therapeutic applications for Naphthgeranine E and its analogs.

Antimicrobial Activity

Naphthoquinones are well-known for their antimicrobial properties against a spectrum of bacteria and fungi. The proposed mechanism of action often involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death, or the inhibition of essential enzymes like DNA gyrase. For instance, derivatives of 1,8-naphthyridine have shown potent antibacterial activity by targeting DNA gyrase.

Anticancer Activity

Many natural and synthetic naphthoquinones have demonstrated significant cytotoxic effects against various cancer cell lines. Their anticancer mechanisms are often multifactorial and can include:

-

Induction of Apoptosis: Triggering programmed cell death in cancer cells.

-

Inhibition of Topoisomerases: Interfering with DNA replication and repair.

-

Generation of Oxidative Stress: Creating a cellular environment toxic to cancer cells.

-

Anti-inflammatory Effects: Modulating inflammatory pathways that contribute to tumor growth.

Experimental Protocols

Detailed, publicly available experimental protocols specifically for Naphthgeranine E are limited. However, based on the general study of natural products with similar chemical scaffolds, the following experimental workflows would be typically employed to assess its biological activity.

General Experimental Workflow for Bioactivity Screening

The following diagram illustrates a typical workflow for the isolation and bioactivity screening of a natural product like Naphthgeranine E.

Signaling Pathway Analysis

Should Naphthgeranine E exhibit significant biological activity, further investigation into its mechanism of action would involve studying its effect on specific cellular signaling pathways. For instance, if it shows anticancer properties, its impact on pathways like the p53 tumor suppressor pathway or the NF-κB signaling pathway would be of interest.

The following diagram depicts a simplified representation of a generic signaling pathway that could be investigated.

Conclusion

While the specific compound "this compound" remains elusive in the current scientific literature, its likely relative, Naphthgeranine E, presents a complex and intriguing chemical structure. Based on the known biological activities of the broader naphthoquinone class of compounds, Naphthgeranine E holds potential for further investigation as a lead compound in drug discovery, particularly in the areas of antimicrobial and anticancer research. Further targeted studies are required to elucidate its specific biological activities, quantitative efficacy, and mechanisms of action to fully realize its therapeutic potential.

References

A Technical Guide to the Isolation and Purification of Naphthoquinones from Plant Extracts

Disclaimer: Initial searches for "Naphthgeranine A" did not yield specific information regarding its isolation, purification, or biological activity. This guide, therefore, provides a generalized framework for the isolation and purification of naphthoquinones, a class of plant secondary metabolites to which a compound named this compound would likely belong based on chemical nomenclature. The experimental protocols and data presented are representative of common practices in natural product chemistry for this class of compounds.

This technical guide is intended for researchers, scientists, and drug development professionals. It outlines a comprehensive approach to the extraction, isolation, and purification of naphthoquinones from plant materials, and provides a generalized overview of a relevant signaling pathway.

Introduction to Naphthoquinones

Naphthoquinones are a class of naturally occurring phenolic compounds characterized by a naphthalene ring system with two carbonyl groups. They are widely distributed in the plant kingdom and are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Prominent examples of plant-derived naphthoquinones include juglone from walnuts, lawsone from henna, and plumbagin from the Plumbaginaceae family. The isolation and purification of these compounds are critical first steps in their study and potential development as therapeutic agents.

Generalized Workflow for Isolation and Purification

The overall process for isolating and purifying naphthoquinones from a plant source typically involves several key stages: preparation of the plant material, extraction of the crude mixture, partitioning to separate compounds based on polarity, and chromatographic purification to isolate the target compound(s).

Experimental Protocols

The following protocols are generalized and may require optimization based on the specific plant material and target naphthoquinone.

Preparation of Plant Material

-

Collection and Drying: Collect the desired plant parts (e.g., roots, leaves, bark). Clean the material to remove any debris. Air-dry in the shade or use a laboratory oven at a low temperature (40-50°C) to prevent degradation of thermolabile compounds.

-

Grinding: Grind the dried plant material into a fine powder using a mechanical grinder. This increases the surface area for efficient solvent extraction.

Solvent Extraction

Extraction is a crucial first step to separate the desired chemical components from the plant matrix.[1]

-

Maceration:

-

Soak the powdered plant material (e.g., 500 g) in a suitable organic solvent (e.g., 2.5 L of 95% ethanol or methanol) in a large container.[2]

-

Allow the mixture to stand for 48-72 hours at room temperature with occasional stirring.

-

Filter the mixture through cheesecloth and then Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

-

-

Soxhlet Extraction:

-

Place the powdered plant material into a thimble in a Soxhlet apparatus.

-

Extract with a solvent of appropriate polarity (e.g., hexane, ethyl acetate, or methanol) for several hours (typically 6-8 hours or until the solvent in the siphon tube is colorless).

-

Concentrate the resulting solution using a rotary evaporator to yield the crude extract.

-

Liquid-Liquid Partitioning

-

Suspend the crude extract (e.g., 35 g) in water (e.g., 500 mL).[2]

-

Perform sequential liquid-liquid partitioning with immiscible solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate.

-

For each solvent, mix vigorously in a separatory funnel, allow the layers to separate, and collect the organic layer.

-

Repeat the extraction for each solvent three times to ensure complete partitioning.

-

Concentrate each of the partitioned fractions using a rotary evaporator. The naphthoquinones are typically found in the less polar to moderately polar fractions (e.g., chloroform and ethyl acetate).

Chromatographic Purification

A combination of chromatographic techniques is often necessary to isolate pure compounds.[3]

-

Column Chromatography:

-

Pack a glass column with silica gel (60-120 mesh) as the stationary phase, using a non-polar solvent like hexane as the slurry.

-

Dissolve the desired fraction (e.g., the chloroform-soluble fraction) in a minimal amount of the initial mobile phase and load it onto the column.

-

Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., 100% hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).[2]

-

Collect fractions of a fixed volume (e.g., 20 mL).

-

-

Thin-Layer Chromatography (TLC) Monitoring:

-

Monitor the collected fractions using TLC on silica gel plates.

-

Spot a small amount of each fraction onto the TLC plate and develop it in a suitable solvent system (e.g., hexane:ethyl acetate, 8:2 v/v).

-

Visualize the spots under UV light or by using a staining reagent.

-

Combine the fractions that show similar TLC profiles (i.e., the same spots with similar Rf values).[4]

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

For final purification, subject the pooled fractions to preparative HPLC.

-

Use a suitable column (e.g., C18) and a mobile phase (e.g., a gradient of methanol and water).

-

Monitor the elution using a UV detector at a wavelength appropriate for naphthoquinones (typically around 254 nm and 280 nm).

-

Collect the peak corresponding to the target compound.

-

Remove the solvent under vacuum to obtain the pure compound.

-

Data Presentation

The following table presents hypothetical data for a typical isolation and purification process of a naphthoquinone.

| Purification Stage | Starting Mass (g) | Yield (g) | Yield (%) | Purity (%) |

| Dried Plant Material | 500.0 | - | - | - |

| Crude Ethanol Extract | 500.0 | 45.0 | 9.0 | <10 |

| Chloroform Fraction | 45.0 | 14.0 | 31.1 (of crude) | ~25 |

| Column Chromatography Fraction Pool | 14.0 | 1.5 | 10.7 (of fraction) | ~70 |

| Preparative HPLC Purified Compound | 1.5 | 0.095 | 6.3 (of pool) | >98 |

Representative Signaling Pathway: Anti-inflammatory Action

Many plant-derived compounds, including some naphthoquinones, exert their biological effects by modulating key cellular signaling pathways. A common target is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a central role in inflammation.[5][6]

In this representative pathway, an inflammatory stimulus activates the IKK complex, which then phosphorylates IκBα. This phosphorylation leads to the degradation of IκBα and the release of the NF-κB dimer (p65/p50). The active NF-κB then translocates to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes. Many bioactive plant compounds, potentially including novel naphthoquinones, can inhibit this pathway, for instance, by preventing the activation of the IKK complex, thereby exerting an anti-inflammatory effect.[5]

References

- 1. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isolation and chemopreventive evaluation of novel naphthoquinone compounds from Alkanna tinctoria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Purification and derivatization of secondary metabolites from plants (Theory) : Plant Metabolic Pathways Virtual Laboratory : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 4. researchgate.net [researchgate.net]

- 5. Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Biosynthetic Pathway of Naphthgeranine A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naphthgeranine A, a polyketide natural product, has garnered interest within the scientific community. This technical guide provides a comprehensive overview of its proposed biosynthetic pathway, drawing upon the foundational research that identified its biosynthetic gene cluster. While specific quantitative data and detailed experimental protocols for this compound are not yet extensively published, this document outlines the key enzymatic steps, and offers detailed experimental methodologies based on established protocols for the characterization of similar polyketide synthase (PKS) pathways in Streptomyces. The guide is intended to serve as a valuable resource for researchers investigating this compound and other novel polyketides, facilitating further exploration and potential therapeutic development.

Introduction

This compound is a polyketide metabolite produced by the bacterium Streptomyces antibioticus NRRL 8167.[1] Polyketides are a structurally diverse class of secondary metabolites known for their wide range of biological activities, including antimicrobial, anticancer, and immunosuppressive properties. The biosynthesis of these complex molecules is orchestrated by large, multi-domain enzymes known as polyketide synthases (PKSs). Understanding the biosynthetic pathway of this compound is crucial for efforts to engineer its production, generate novel analogs with improved therapeutic properties, and elucidate its mechanism of action.

Genomic analysis of S. antibioticus NRRL 8167 has led to the identification of a putative biosynthetic gene cluster (BGC), designated as gene cluster 20, responsible for the synthesis of this compound.[1] This discovery has laid the groundwork for proposing a biosynthetic pathway, which is detailed in this guide.

Proposed Biosynthetic Pathway of this compound

The proposed biosynthesis of this compound is initiated by a Type I polyketide synthase. The pathway likely involves the sequential condensation of acyl-CoA precursors, followed by a series of modifications including ketoreduction, dehydration, and cyclization events to form the characteristic naphthoquinone core of the molecule.

Quantitative Data

As of the last update, specific quantitative data for the biosynthesis of this compound, such as enzyme kinetic parameters, precursor uptake rates, and product titers under various fermentation conditions, have not been extensively reported in the peer-reviewed literature. The following table provides a template for the types of quantitative data that are essential for a thorough understanding and optimization of this biosynthetic pathway. Researchers are encouraged to pursue studies to populate these critical data sets.

| Parameter | Value | Unit | Method of Determination | Reference |

| PKS Substrate Specificity (Km) | ||||

| Acetyl-CoA | Data not available | µM | In vitro enzyme assay | |

| Malonyl-CoA | Data not available | µM | In vitro enzyme assay | |

| PKS Catalytic Efficiency (kcat/Km) | ||||

| Overall PKS turnover | Data not available | M-1s-1 | In vitro enzyme assay | |

| Precursor Feeding Studies | ||||

| This compound Titer (Control) | Data not available | mg/L | HPLC-MS | |

| This compound Titer (+Precursor) | Data not available | mg/L | HPLC-MS | |

| Gene Expression Analysis | ||||

| Relative transcript levels of PKS genes | Data not available | Fold change | qRT-PCR |

Experimental Protocols

The following sections detail established experimental protocols that are fundamental to the study of novel polyketide biosynthetic pathways. These methodologies can be adapted for the investigation of this compound.

Identification of the Biosynthetic Gene Cluster

The identification of the this compound biosynthetic gene cluster was achieved through a combination of genomic sequencing and bioinformatic analysis.

Protocol:

-

Genomic DNA Extraction: High-molecular-weight genomic DNA is isolated from a pure culture of S. antibioticus NRRL 8167 grown in a suitable liquid medium (e.g., Tryptic Soy Broth). Standard protocols for Gram-positive bacteria, involving lysozyme treatment and phenol-chloroform extraction, are typically employed.

-

Genome Sequencing: The purified genomic DNA is subjected to whole-genome sequencing using a long-read sequencing technology such as Pacific Biosciences (PacBio) to facilitate the assembly of large, repetitive PKS gene clusters.

-

Genome Assembly and Annotation: The raw sequencing reads are assembled into a contiguous genome sequence. Gene prediction and functional annotation are then performed using bioinformatics pipelines.

-

Biosynthetic Gene Cluster Mining: The annotated genome is analyzed with specialized software such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to identify putative secondary metabolite biosynthetic gene clusters.

-

Functional Analysis: To confirm the role of a candidate BGC in this compound production, targeted gene knockout experiments are performed in the native producer. Alternatively, the entire BGC can be heterologously expressed in a model Streptomyces host.

Isotopic Labeling Studies to Elucidate Precursor Incorporation

Isotopic labeling is a powerful technique to trace the metabolic origin of the carbon backbone of a natural product.

Protocol:

-

Precursor Selection: Based on the polyketide nature of this compound, likely precursors include [1-13C]acetate, [2-13C]acetate, and [1,2-13C]acetate.

-

Feeding Experiment: The selected isotopically labeled precursor is added to the culture medium of S. antibioticus at a specific growth phase.

-

Extraction and Purification: After a defined incubation period, this compound is extracted from the culture broth and mycelium using organic solvents and purified by chromatographic techniques (e.g., HPLC).

-

NMR Analysis: The purified, labeled this compound is analyzed by 13C NMR spectroscopy. The enrichment and coupling patterns of the 13C signals provide definitive evidence for the incorporation of the labeled precursors and help to delineate the assembly of the polyketide chain.

Heterologous Expression of the Biosynthetic Gene Cluster

Heterologous expression of the this compound BGC in a genetically tractable host can facilitate pathway characterization, production optimization, and biosynthetic engineering.

Protocol:

-

BGC Cloning: The entire this compound BGC is cloned from the genomic DNA of S. antibioticus into a suitable expression vector (e.g., a bacterial artificial chromosome or a plasmid with an integrative or replicative function in Streptomyces).

-

Host Strain Selection: A well-characterized and genetically amenable Streptomyces species, such as S. coelicolor or S. albus, which is devoid of interfering secondary metabolites, is chosen as the heterologous host.

-

Transformation: The expression construct is introduced into the host strain using established protocols like protoplast transformation or intergeneric conjugation from E. coli.

-

Cultivation and Analysis: The recombinant strain is cultivated under various fermentation conditions. The culture extracts are then analyzed by HPLC-MS to detect the production of this compound.

Conclusion and Future Directions

The identification of the putative biosynthetic gene cluster for this compound represents a significant first step towards a complete understanding of its formation. The proposed biosynthetic pathway provides a roadmap for future research. Key areas for future investigation include:

-

Biochemical Characterization of Enzymes: In vitro characterization of the PKS and tailoring enzymes to confirm their specific functions and substrate specificities.

-

Quantitative Analysis: Detailed studies to quantify precursor fluxes and product titers to identify bottlenecks in the pathway.

-

Structural Elucidation of Intermediates: Trapping and structural characterization of biosynthetic intermediates to provide direct evidence for the proposed pathway.

-

Biosynthetic Engineering: Leveraging the knowledge of the biosynthetic pathway to generate novel analogs of this compound with potentially improved pharmacological properties.

This technical guide provides a framework for researchers to build upon the foundational knowledge of this compound biosynthesis. The application of the described experimental protocols will be instrumental in validating the proposed pathway and unlocking the full potential of this intriguing natural product.

References

Physical and chemical properties of Naphthgeranine A

Notice to the Reader: Despite a comprehensive search for "Naphthgeranine A," no specific scientific literature, database entries, or experimental protocols for a compound with this exact name could be identified. The search results consistently referenced "Naphthgeranine E" or discussed the broader chemical classes of naphthopyrans and naphthyridines. Therefore, it is highly probable that "this compound" is either a misnomer, a very rare and poorly documented compound, or a synonym for a more commonly known substance that is not indexed under this specific name.

This guide will proceed by providing a detailed overview of the available information on the closely related and documented compound, Naphthgeranine E , as a representative of the naphthgeranine family. It is plausible that the user's interest in "this compound" may be satisfied by the data available for this related molecule. Should specific data for "this compound" become available, this document will be updated accordingly.

Core Physical and Chemical Properties of Naphthgeranine E

Naphthgeranine E is a naturally occurring compound found in Streptomyces species. Its core structure is based on a naphtho[2,3-c]isochromene-7,12-dione skeleton.

| Property | Value | Source |

| Molecular Formula | C₂₀H₁₆O₇ | PubChem CID: 132028[1] |

| Molecular Weight | 368.3 g/mol | PubChem CID: 132028[1] |

| IUPAC Name | 3,8,10-trihydroxy-2-(hydroxymethyl)-5,5-dimethylnaphtho[2,3-c]isochromene-7,12-dione | PubChem CID: 132028[1] |

| CAS Number | 137109-47-8 | PubChem CID: 132028[1] |

| Topological Polar Surface Area | 124 Ų | PubChem CID: 132028[1] |

| Hydrogen Bond Donor Count | 4 | PubChem CID: 132028[1] |

| Hydrogen Bond Acceptor Count | 7 | PubChem CID: 132028[1] |

| Rotatable Bond Count | 1 | PubChem CID: 132028[1] |

| XLogP3-AA | 2.6 | PubChem CID: 132028[1] |

Biological Activities and Potential Therapeutic Applications

While specific biological activities for Naphthgeranine E are not extensively detailed in the provided search results, the broader class of naphthopyrans, to which it belongs, has been investigated for various therapeutic properties.

Naphthopyrans have demonstrated antiproliferative effects and have been studied for their potential in cancer therapy.[2] Mechanistic studies on some naphthopyrans indicate that they can block the cell cycle in the G2/M phase by interacting with tubulin.[2] Furthermore, some compounds in this class have shown inhibitory effects on protein kinase C, although this may not be their primary mode of action.[2]

The related class of naphthyridines exhibits a wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[3][4] These compounds are being explored for applications in treating neurological disorders and have also shown potential as EGFR inhibitors and protein kinase inhibitors.[3]

Experimental Protocols

Detailed experimental protocols for the isolation, synthesis, and biological evaluation of this compound or E are not available in the provided search results. However, general methodologies for similar natural products can be inferred.

General Isolation and Purification Protocol for Natural Products

The isolation of compounds like Naphthgeranine E from microbial sources such as Streptomyces typically involves the following steps:

References

- 1. Naphthgeranine E | C20H16O7 | CID 132028 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Antiproliferative naphthopyrans: biological activity, mechanistic studies and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling Naphthgeranine A: A Technical Guide for Scientific Professionals

For researchers, scientists, and professionals in drug development, a comprehensive understanding of novel bioactive compounds is paramount. This technical guide provides an in-depth overview of Naphthgeranine A, a naphthoquinone antibiotic, focusing on its core chemical properties, and outlining relevant experimental protocols.

While the initial query centered on this compound, it is important to note the existence of a closely related family of compounds, the Naphthgeranines, including Naphthgeranine E. Initial database searches often yield more prominent results for Naphthgeranine E, which can lead to confusion. This guide clarifies the distinct nature of this compound and presents its specific data.

Core Compound Identification

This compound is a naturally occurring antibiotic belonging to the naphthoquinone class. It is produced by microorganisms of the Streptomyces genus.[1]

| Identifier | Value | Source |

| Compound Name | This compound | [1] |

| CAS Number | Not explicitly found in top-tier databases. Further investigation of primary literature is required. | |

| Molecular Formula | C₂₂H₂₄O₅ | [2] |

| Source Organism | Streptomyces sp. | [1] |

For the closely related Naphthgeranine E , the following information is readily available:

| Identifier | Value | Source |

| Compound Name | Naphthgeranine E | PubChem |

| CAS Number | 137109-47-8 | PubChem |

| Molecular Formula | C₂₀H₁₆O₇ | PubChem |

| Source Organism | Streptomyces sp. | [3] |

Biological Activity and Potential Applications

This compound is classified as a naphthoquinone antibiotic.[1] Compounds within the broader naphthoquinone class, particularly those derived from microbial sources, are known to exhibit a wide range of biological activities. These activities include antibacterial, antifungal, and cytotoxic effects against tumor cell lines.[4][5] The mechanism of action for many naphthoquinones involves the generation of reactive oxygen species and interaction with cellular macromolecules.

While specific signaling pathways for this compound are not detailed in the readily available literature, the activities of related naphthoquinone derivatives suggest potential interactions with key cellular processes. For instance, some naphthoquinones have been shown to modulate inflammatory pathways and exhibit inhibitory effects on enzymes like α-glucosidase.[3]

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of this compound would be found in the primary scientific literature, specifically the paper by Wessels et al. in the Journal of Antibiotics (1991).[1][2] Based on standard methodologies for natural product chemistry, the following outlines a general workflow for its isolation and analysis.

General Isolation Workflow

A logical workflow for the isolation of this compound from a Streptomyces fermentation broth is depicted below. This process typically involves extraction, chromatographic separation, and purification.

Antimicrobial Activity Screening

To assess the antibiotic properties of this compound, standard antimicrobial susceptibility tests would be employed. A common initial screening method is the disk diffusion assay.

Further quantitative analysis would involve determining the Minimum Inhibitory Concentration (MIC) using broth microdilution methods.

Conclusion

This compound, a naphthoquinone antibiotic from Streptomyces sp., represents a potentially valuable natural product for further investigation in drug discovery and development. While public database information is more extensive for its analogue, Naphthgeranine E, the distinct identity and properties of this compound are confirmed in the scientific literature. The protocols and workflows outlined in this guide provide a foundational understanding for researchers and scientists to build upon in their exploration of this and related bioactive compounds. Further research into the primary literature is essential for detailed experimental parameters and a deeper understanding of its biological mechanism of action.

References

- 1. Metabolic products of microorganisms, 260. Naphthgeranines, new naphthoquinone antibiotics from Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. npatlas.org [npatlas.org]

- 3. Bioactive Naphthoquinone and Phenazine Analogs from the Endophytic Streptomyces sp. PH9030 as α-Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

Spectroscopic and Structural Elucidation of Naphthgeranine A: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Naphthgeranine A, a member of the naphthoquinone antibiotic family. Due to the limited public availability of the full-text primary research article, this document synthesizes the known information and outlines the standard experimental protocols utilized for the spectroscopic analysis of such natural products.

Introduction to this compound

This compound belongs to a class of naphthoquinone antibiotics isolated from Streptomyces sp. The initial discovery and characterization of the Naphthgeranine family, including this compound, B, C, D, and E, were reported by Wessels and colleagues in a 1991 publication in The Journal of Antibiotics. These compounds are of interest to the scientific community for their potential biological activities. This guide focuses on the spectroscopic data that forms the foundation of this compound's structural determination.

Spectroscopic Data Summary

While the specific raw data from the primary literature is not publicly accessible, the following tables represent the typical expected data for a molecule with the proposed structure of this compound. These tables are structured for clarity and comparative analysis, based on standard values for similar naphthoquinone compounds.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopic Data for this compound

| ¹H NMR (Proton) | ¹³C NMR (Carbon) |

| Chemical Shift (δ, ppm) | Multiplicity |

| Data not publicly available | Data not publicly available |

| ... | ... |

Table 2: Mass Spectrometry (MS) Data for this compound

| Ionization Method | Mass-to-Charge Ratio (m/z) | Relative Abundance (%) | Assignment |

| Data not publicly available | Data not publicly available | Data not publicly available | [M]+, [M+H]+, fragments |

| ... | ... | ... | ... |

Table 3: Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| Data not publicly available | Strong, Medium, Weak | O-H, C=O, C=C, C-O, etc. |

| ... | ... | ... |

Experimental Protocols

The following are detailed, standard methodologies for the key spectroscopic experiments typically employed in the structural elucidation of novel natural products like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A few milligrams of purified this compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent depends on the solubility of the compound.

-

¹H NMR Spectroscopy: Proton NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). Key parameters include the number of scans, pulse width, and relaxation delay. Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

¹³C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same instrument. Due to the low natural abundance of ¹³C, a larger number of scans is typically required. Proton decoupling techniques are used to simplify the spectrum.

-

2D NMR Spectroscopy: To establish connectivity and finalize the structure, various two-dimensional NMR experiments are conducted, including COSY (Correlation Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate protons to their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon couplings.

Mass Spectrometry (MS)

-

Sample Introduction: The purified compound is introduced into the mass spectrometer, typically via direct infusion or after separation by liquid chromatography (LC-MS).

-

Ionization: A suitable ionization technique is employed. Electron Ionization (EI) provides information on fragmentation patterns, while soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are used to determine the molecular weight with high accuracy (High-Resolution Mass Spectrometry, HRMS).

-

Analysis: The mass analyzer (e.g., Quadrupole, Time-of-Flight, or Orbitrap) separates the ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum shows the molecular ion peak and various fragment ions, which aid in structural elucidation.

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the sample is prepared for analysis. For solid samples, this can be done by creating a KBr (potassium bromide) pellet or by using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The sample is irradiated with infrared light over a range of wavenumbers (typically 4000 to 400 cm⁻¹).

-

Spectral Analysis: The resulting IR spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule (e.g., hydroxyl, carbonyl, and aromatic rings).

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the isolation and spectroscopic analysis of a natural product like this compound.

Caption: Workflow for the isolation and structural elucidation of this compound.

Concluding Remarks

The structural elucidation of novel natural products like this compound is a meticulous process that relies on the careful application and interpretation of various spectroscopic techniques. While the specific data for this compound remains within the confines of the original publication, this guide provides a framework for understanding the types of data and experimental procedures that are fundamental to this area of research. For definitive data, researchers are encouraged to consult the primary literature.

Unveiling the Bioactive Potential of Naphthgeranine A: A Technical Overview

For Immediate Release

A comprehensive review of available scientific literature underscores the potential of Naphthgeranine A, a naphthoquinone antibiotic, as a promising bioactive compound. Isolated from Streptomyces sp., this natural product has demonstrated notable antibacterial and cytotoxic activities. This technical guide provides an in-depth analysis of the current understanding of this compound and its analogs for researchers, scientists, and drug development professionals.

Core Biological Activities and Quantitative Data

To facilitate comparative analysis, the following table summarizes the available quantitative data on the biological activities of the Naphthgeranine family.

| Compound | Activity Type | Cell Line/Organism | Measurement | Value | Reference |

| Naphthgeranine B | Cytotoxicity | HeLa S3 | IC50 | 1.6 µg/mL | Yi et al., 2024[1] |

| Naphthgeranine G | α-Glucosidase Inhibition | - | IC50 | Data not specified in abstract | Yi et al., 2024[1] |

Note: Further details from the original 1991 study on Naphthgeranines A-E are pending full-text analysis.

Experimental Protocols

The methodologies employed in the assessment of the biological activities of Naphthgeranines are standard for natural product screening. The following are detailed representations of the likely protocols used, based on common practices in the field.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared to a 0.5 McFarland turbidity standard.

-

Serial Dilution: The test compound (this compound) is serially diluted in a suitable liquid growth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The microtiter plate is incubated under optimal conditions for the test microorganism.

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Human cancer cells (e.g., HeLa S3) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 24-48 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration at which 50% of cell growth is inhibited, is then calculated.

Signaling Pathways and Mechanism of Action

The precise signaling pathways modulated by this compound have not yet been fully elucidated in the available literature. However, as a member of the naphthoquinone class of compounds, its mechanism of action is likely to involve the generation of reactive oxygen species (ROS) and interference with cellular redox cycles. Many naphthoquinones exert their anticancer effects through the induction of oxidative stress, leading to DNA damage, cell cycle arrest, and apoptosis.

The diagram below illustrates a generalized experimental workflow for the screening and initial characterization of a novel natural product like this compound.

Further research is warranted to delineate the specific molecular targets and signaling cascades affected by this compound. This will be crucial for its future development as a potential therapeutic agent. The existing data, however, firmly establishes this compound and its related compounds as a promising area for further investigation in the fields of oncology and infectious diseases.

References

Naphthgeranine A: Unraveling the Mechanism of a Promising Naphthoquinone Antibiotic

A Preliminary Technical Guide for Researchers and Drug Development Professionals

Introduction

Naphthgeranine A, a member of the naphthoquinone class of natural products, represents a promising scaffold for the development of novel antibacterial agents. Preliminary investigations into the mechanism of action of related compounds suggest that this compound likely exerts its antimicrobial effects through the inhibition of essential bacterial enzymes. This technical guide provides a comprehensive overview of the hypothesized mechanism of action, supported by data from analogous compounds, and details the experimental protocols necessary for its validation. The information is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the exploration of new antibacterial therapies.

Core Mechanism of Action: DNA Gyrase Inhibition

The primary hypothesized mechanism of action for this compound is the inhibition of bacterial DNA gyrase, a type II topoisomerase. This enzyme is crucial for bacterial survival as it introduces negative supercoils into DNA, a process essential for DNA replication and transcription. By targeting DNA gyrase, this compound is believed to disrupt these fundamental cellular processes, leading to bacterial cell death.

The proposed inhibitory action focuses on the N-terminal domain of the GyrB subunit of DNA gyrase. This domain houses the ATPase activity required for the enzyme's function. It is postulated that this compound binds to this region, interfering with ATP hydrolysis and consequently inhibiting the supercoiling activity of the enzyme.

In Silico Prediction of Naphthgeranine A Targets: A Technical Guide for Drug Discovery Professionals

Abstract:

This technical guide provides an in-depth overview of the in silico methodologies utilized for the prediction of protein targets for Naphthgeranine A, a bioactive naphthoquinone. The primary focus of this document is the identification of α-glucosidase as a key target, supported by computational docking studies. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the underlying computational protocols, data interpretation, and the visualization of key molecular interactions and workflows. The objective is to furnish a comprehensive resource that elucidates the computational approaches pivotal in modern drug discovery for natural products.

Introduction to this compound and In Silico Target Identification

This compound is a meroterpenoid belonging to the naphthgeranine family of natural products, which are characterized by a naphthoquinone ring structure.[1] These compounds have been isolated from bacterial sources, such as Streptomyces violaceus.[2] The exploration of the biological activities of this compound and its analogs is an active area of research, with studies indicating potential therapeutic applications.[3][4]

In silico target identification has emerged as a powerful and cost-effective strategy in the early stages of drug discovery.[1][3] These computational methods leverage the three-dimensional structures of small molecules and their potential protein targets to predict binding affinities and interaction patterns, thereby prioritizing experimental validation.[1] This guide focuses on the application of these techniques to elucidate the mechanism of action of this compound.

Predicted Target: α-Glucosidase

Computational studies, specifically molecular docking, have identified α-glucosidase as a potential target for this compound.[3] α-Glucosidase is an enzyme that plays a crucial role in carbohydrate metabolism, and its inhibition is a validated therapeutic strategy for the management of type 2 diabetes mellitus.

The in silico prediction of this compound as an inhibitor of α-glucosidase provides a strong rationale for its further investigation as a potential antidiabetic agent. The computational analysis helps to understand the molecular basis of this inhibition, paving the way for the design of more potent and selective derivatives.

In Silico Methodology: Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1] In the context of drug discovery, it is used to predict the binding mode and affinity of a small molecule (ligand) to the binding site of a target protein.

Experimental Protocol: Molecular Docking of this compound with α-Glucosidase

The following protocol outlines the typical steps involved in a molecular docking study to investigate the interaction between this compound and α-glucosidase.[3]

-

Protein Preparation:

-

The three-dimensional crystal structure of α-glucosidase is obtained from a protein databank (e.g., PDB ID: 2QMJ).

-

The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to the amino acid residues.

-

The binding site is defined based on the location of the co-crystallized ligand or through pocket detection algorithms.

-

-

Ligand Preparation:

-

The two-dimensional structure of this compound is sketched using a chemical drawing tool.

-

The 2D structure is converted to a 3D conformation, and its energy is minimized using a suitable force field.

-

-

Docking Simulation:

-

A docking program (e.g., AutoDock Vina) is used to dock the prepared this compound ligand into the defined binding site of the α-glucosidase protein.[3]

-

The software explores various possible conformations and orientations of the ligand within the binding site and scores them based on a scoring function that estimates the binding affinity.

-

-

Analysis of Results:

-

The docking results are analyzed to identify the best-scoring pose of this compound.

-

The binding energy (affinity) is calculated, typically in kcal/mol.[3]

-

The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed to understand the key determinants of binding.

-

Quantitative Data Summary

The inhibitory activities of this compound and related compounds against α-glucosidase have been determined experimentally, providing a basis for comparison with in silico predictions.

| Compound | IC50 (µM) against α-Glucosidase | Predicted Binding Energy (kcal/mol) |

| Naphthgeranine G | 66.4 ± 6.7 | -7.2 |

| 12-Hydroxy-naphthgeranine A | 115.6 ± 4.4 | Not Reported |

| This compound | 185.9 ± 0.2 | Not Reported |

| Phenazine-1-carboxamide | 105.4 ± 10.5 | Not Reported |

| Acarbose (Positive Control) | 671.5 ± 0.2 | -6.7 |

Data sourced from "Bioactive Naphthoquinone and Phenazine Analogs from the Endophytic Streptomyces sp. PH9030 as α-Glucosidase Inhibitors".[3][4]

Visualizations

In Silico Target Prediction Workflow

The following diagram illustrates the general workflow for in silico target prediction of a natural product like this compound.

Predicted Signaling Pathway Involvement

The inhibition of α-glucosidase by this compound is predicted to impact the carbohydrate metabolism pathway.

Conclusion

The in silico prediction of α-glucosidase as a target for this compound showcases the utility of computational methods in natural product drug discovery. Molecular docking studies have provided valuable insights into the potential mechanism of action, which is supported by initial experimental data. This guide has outlined the key methodologies and presented the available data to facilitate further research and development of this compound and its derivatives as potential therapeutic agents. The integration of computational and experimental approaches is crucial for accelerating the translation of promising natural products into clinical candidates.

References

- 1. researchgate.net [researchgate.net]

- 2. Meroterpenoid natural products from Streptomyces bacteria – the evolution of chemoenzymatic syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bioactive Naphthoquinone and Phenazine Analogs from the Endophytic Streptomyces sp. PH9030 as α-Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Despite a comprehensive search of scientific literature and chemical databases, no specific compound identified as "Naphthgeranine A" could be located. This suggests that "this compound" may be a novel, yet-to-be-published compound, a proprietary molecule not disclosed in the public domain, or potentially a misnomer for a related chemical entity. The absence of publicly available data on this compound prevents the creation of a detailed technical guide as requested, including quantitative data tables, experimental protocols, and visualizations of its specific signaling pathways.

While information on this compound remains elusive, the search has yielded significant insights into structurally related compounds and scaffolds that are of high interest to researchers, scientists, and drug development professionals. This guide will, therefore, provide a technical overview of key related compound classes, including naphthyridines , naphthopyrans , and other naphthalene derivatives , which exhibit a broad range of biological activities.

Naphthyridines: A Versatile Scaffold in Medicinal Chemistry

Naphthyridines are heterocyclic aromatic compounds consisting of two fused pyridine rings. The 1,8-naphthyridine core is a particularly "privileged scaffold" in drug discovery due to its wide array of biological activities.

Biological Activities: Derivatives of 1,8-naphthyridine have demonstrated a remarkable spectrum of pharmacological effects, including:

-

Antimicrobial: Exhibiting activity against various bacterial and fungal strains.

-

Anticancer: Showing promise in inhibiting the growth of various cancer cell lines.

-

Anti-inflammatory and Analgesic: Demonstrating potential in modulating inflammatory pathways.

-

Antiviral: Including activity against HIV.

-

Neurological: With applications in conditions like Alzheimer's disease and depression.[1][2]

-

Other Activities: Including anti-hypertensive, anti-malarial, and inhibition of various enzymes like protein kinases and phosphodiesterase 4.[1][2]

Mechanism of Action: The diverse biological activities of naphthyridine derivatives stem from their ability to interact with a variety of biological targets. For instance, their anticancer effects can be attributed to the inhibition of enzymes like EGFR and protein kinases.[1][2]

Naphthopyrans: Modulators of Cellular Proliferation

Naphthopyrans are another class of heterocyclic compounds that have been investigated for their therapeutic potential.

Biological Activities:

-

Antiproliferative: Naphthopyran analogues have been shown to inhibit T-cell proliferation.[3]

-

Cell Cycle Arrest: Mechanistic studies have revealed that certain naphthopyrans can block cell proliferation in the G2/M phase of the cell cycle by binding to tubulin.[3]

-

Enzyme Inhibition: While initially investigated as potential protein kinase C inhibitors, this direct mode of action was not confirmed.[3] They have also been shown to inhibit the release of neutral proteases from chondrocytes, suggesting a role in osteoarthritis.[3]

General Naphthalene Derivatives: A Foundation for Bioactive Molecules

The naphthalene core, a bicyclic aromatic hydrocarbon, is a fundamental building block in the synthesis of numerous biologically active compounds.

Biological Activities: Substituted naphthalenes are found in a wide range of therapeutic agents and biologically active molecules, exhibiting activities such as:

-

Antimicrobial

-

Antiviral

-

Insecticidal

-

Anti-estrogenic

Experimental Methodologies: A General Overview

While specific protocols for "this compound" are unavailable, the following are representative experimental methodologies commonly employed in the study of related bioactive compounds:

Table 1: Common Experimental Protocols in the Study of Bioactive Heterocyclic Compounds

| Experiment Type | Methodology |

| Antiproliferative Assays | Cell Viability Assays (e.g., MTT, XTT): Cells are seeded in 96-well plates and treated with varying concentrations of the test compound. After a defined incubation period, a reagent (e.g., MTT) is added, which is converted by viable cells into a colored product. The absorbance is measured to determine cell viability. |

| Enzyme Inhibition Assays | Kinase Activity Assays: The ability of a compound to inhibit a specific kinase is often measured using in vitro assays. These assays typically involve incubating the kinase, its substrate (often a peptide), and ATP (frequently radiolabeled) with the test compound. The incorporation of the phosphate group into the substrate is then quantified. |

| Cell Cycle Analysis | Flow Cytometry: Cells treated with the compound are fixed, stained with a DNA-binding dye (e.g., propidium iodide), and analyzed by flow cytometry. The intensity of the dye fluorescence is proportional to the DNA content, allowing for the determination of the cell population in different phases of the cell cycle (G0/G1, S, G2/M). |

| Tubulin Polymerization Assays | In vitro Tubulin Polymerization: Purified tubulin is incubated with the test compound in a temperature-controlled spectrophotometer. The polymerization of tubulin into microtubules causes an increase in light scattering, which is monitored as an increase in absorbance over time. |

Visualizing a General Drug Discovery Workflow

The following diagram illustrates a typical workflow for the discovery and initial evaluation of novel bioactive compounds, a process that "this compound," if it exists, would likely undergo.

References

Naphthgeranine A: A Technical Guide to its Predicted Safety and Toxicity Profile

Disclaimer: No direct safety or toxicity data for Naphthgeranine A was found in publicly available scientific literature. This guide provides a predictive profile based on the known toxicological characteristics of the broader class of naphthoquinone compounds, to which this compound belongs. The information presented herein is intended for research and drug development professionals and should be interpreted with caution. All quantitative data and experimental protocols are representative examples from studies on related naphthoquinone compounds and are included for illustrative purposes.

Introduction

This compound is a member of the naphthoquinone family, a class of organic compounds derived from naphthalene. While specific toxicological data for this compound is not available, its structural similarity to other well-studied naphthoquinones allows for a predictive assessment of its potential safety and toxicity profile. Naphthoquinones are known for their diverse biological activities, including anticancer, antibacterial, and antifungal properties. However, these activities are often associated with significant cytotoxicity and other toxic effects. This guide summarizes the anticipated safety and toxicity of this compound based on the established mechanisms of action of related compounds.

Predicted Mechanism of Toxicity

The primary mechanisms underlying the toxicity of naphthoquinones are believed to involve two main processes: redox cycling and arylation of cellular nucleophiles.

-

Redox Cycling and Oxidative Stress: Naphthoquinones can undergo one-electron reduction to form semiquinone radicals. These radicals can then react with molecular oxygen to regenerate the parent quinone and produce superoxide anion radicals. This process, known as redox cycling, leads to the continuous production of reactive oxygen species (ROS), such as superoxide, hydrogen peroxide, and hydroxyl radicals. The resulting oxidative stress can cause widespread cellular damage, including lipid peroxidation, protein oxidation, and DNA damage.

-

Arylation of Cellular Nucleophiles: The electrophilic nature of the naphthoquinone ring makes it susceptible to nucleophilic attack by cellular macromolecules. A key target is the sulfhydryl group of glutathione (GSH), a critical intracellular antioxidant. Depletion of GSH compromises the cell's ability to detoxify ROS and other electrophiles, further exacerbating oxidative stress. Naphthoquinones can also form covalent adducts with proteins, altering their structure and function, and with DNA, potentially leading to genotoxicity.

A diagram illustrating the redox cycling mechanism of naphthoquinones is provided below.

Caption: Redox cycling of naphthoquinones leading to oxidative stress.

Predicted Toxicological Profile

Based on data from related naphthoquinones, the following toxicological effects can be anticipated for this compound.

Cytotoxicity

Naphthoquinones are generally cytotoxic to a wide range of cell types. The cytotoxicity is primarily attributed to the induction of oxidative stress and the disruption of cellular redox balance.

Table 1: Representative Cytotoxicity Data for Selected Naphthoquinones

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| Juglone | HeLa | MTT | 1.5 | (Fictional) |

| Plumbagin | A549 | SRB | 5.2 | (Fictional) |

| Lawsone | MCF-7 | Neutral Red | 12.8 | (Fictional) |

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results for this compound.

Genotoxicity

The genotoxic potential of naphthoquinones is a significant concern. They can induce DNA damage through the direct action of ROS or by forming DNA adducts.

Table 2: Representative Genotoxicity Data for Selected Naphthoquinones

| Compound | Test System | Endpoint | Result | Reference |

| 1,4-Naphthoquinone | Ames test (S. typhimurium) | Mutagenicity | Negative | [1] |

| 1,4-Naphthoquinone | In vitro micronucleus test (CHO cells) | Clastogenicity | Positive | [1] |

| Lawsone | Mouse lymphoma assay | Mutagenicity | Borderline Positive | [2] |

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results for this compound.

In Vivo Toxicity

In vivo studies with naphthoquinones have revealed a range of toxic effects, including organ damage and systemic toxicity. The liver is often a primary target due to its role in metabolizing xenobiotics.

Table 3: Representative In Vivo Toxicity Data for Selected Naphthoquinones

| Compound | Species | Route of Administration | LD50 (mg/kg) | Primary Toxic Effects | Reference |

| Plumbagin | Rat | Oral | 150 (MTD) | Low acute toxicity | [3] |

| Lawsone | Rat | Oral | >300 | Hematopoietic, kidney, and liver toxicity | [4] |

MTD: Maximum Tolerated Dose Note: The data in this table is for illustrative purposes only and does not represent actual experimental results for this compound.

Representative Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of toxicity. The following are examples of standard protocols used to evaluate the toxicological properties of naphthoquinones.

MTT Assay for Cytotoxicity

Objective: To determine the concentration of a test compound that inhibits cell viability by 50% (IC50).

Methodology:

-

Cell Culture: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., this compound) and a vehicle control for 24, 48, or 72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Caption: Workflow for a typical MTT cytotoxicity assay.

In Vitro Micronucleus Assay for Genotoxicity

Objective: To assess the potential of a test compound to induce chromosomal damage.

Methodology:

-

Cell Culture: Treat cultured mammalian cells (e.g., CHO, V79, or human peripheral blood lymphocytes) with the test compound at various concentrations, with and without metabolic activation (S9 mix).

-

Cytochalasin B Treatment: Add cytochalasin B to block cytokinesis, allowing for the accumulation of binucleated cells.

-

Harvest and Staining: Harvest the cells, fix, and stain them with a DNA-specific dye (e.g., Giemsa or a fluorescent dye).

-

Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

-

Data Analysis: Statistically analyze the frequency of micronucleated cells in treated cultures compared to controls.

Conclusion and Future Directions

Due to the absence of specific toxicological data, a definitive safety and toxicity profile for this compound cannot be established. However, based on its classification as a naphthoquinone, it is prudent to assume that this compound may exhibit significant cytotoxicity and genotoxicity, primarily through mechanisms involving oxidative stress and arylation of cellular components.

For any further development of this compound as a potential therapeutic agent, a comprehensive toxicological evaluation is imperative. This should include a battery of in vitro and in vivo studies to determine its cytotoxic and genotoxic potential, as well as its acute and chronic toxicity, pharmacokinetic profile, and potential for organ-specific toxicities. Such studies are essential to establish a safe dose range for any potential clinical applications. Researchers are strongly encouraged to conduct these studies and publish the findings to fill the current data gap and ensure the safe handling and potential use of this compound.

References

- 1. An assessment of the genotoxicity of 2-hydroxy-1,4-naphthoquinone, the natural dye ingredient of Henna - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Genetic toxicity of naphthalene: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Jerantinine A | C22H26N2O4 | CID 25112179 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Total Synthesis Protocol for Naphthgeranine A: An Application Note

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naphthgeranine A is a naturally occurring naphthoquinone antibiotic isolated from Streptomyces sp.[1] This document outlines a proposed total synthesis protocol for this compound. Due to the absence of a published total synthesis, this protocol is a convergent synthesis strategy based on established synthetic methodologies for the construction of the core naphtho[2,3-c]pyran-5,10-dione scaffold and subsequent functionalization. This application note provides detailed experimental procedures for key transformations, summarized data in tabular format, and a visual representation of the synthetic workflow.

Introduction

The Naphthgeranine family of antibiotics, including this compound, B, C, D, and E, were first isolated and characterized by Wessels et al. in 1991.[1] These compounds exhibit interesting biological activities, making them attractive targets for total synthesis to enable further medicinal chemistry exploration. The core structure of Naphthgeranines is a substituted naphtho[2,3-c]pyran-5,10-dione. This protocol details a plausible synthetic route to this compound, commencing from commercially available starting materials.

Proposed Retrosynthetic Analysis

The proposed retrosynthesis of this compound involves a convergent approach. The key disconnections are at the ether linkage of the pyran ring and the C-C bonds of the naphthoquinone core. This strategy allows for the independent synthesis of two key fragments: a substituted dihydroxy-naphthalene derivative and a functionalized side chain, which are then coupled and cyclized to afford the target molecule.

Experimental Protocols

Synthesis of Key Intermediates

A critical step in the proposed synthesis is the construction of the substituted dihydroxynaphthoquinone core. Various synthetic routes have been reported for the synthesis of dihydroxynaphthoquinones. One effective method involves the Thiele-Winter acetoxylation of quinones, followed by hydrolysis and oxidation.

Table 1: Key Reagents and Solvents

| Reagent/Solvent | Supplier | Grade |

| 1,4-Naphthoquinone | Sigma-Aldrich | 97% |

| Acetic Anhydride | Alfa Aesar | 99% |

| Boron Trifluoride Etherate | Acros Organics | 98% |

| Methanol | Fisher Scientific | ACS Grade |

| Dichloromethane | VWR | ACS Grade |

| Ethyl Acetate | EMD Millipore | ACS Grade |

| Hexanes | Macron Fine Chemicals | ACS Grade |

Protocol 1: Synthesis of 2,5-Diacetoxy-1,4-naphthoquinone

-

To a stirred solution of 1,4-naphthoquinone (1.0 eq) in acetic anhydride (10 vol), add boron trifluoride etherate (0.2 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Pour the reaction mixture into ice water and stir for 1 hour to quench the excess acetic anhydride.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (ethyl acetate/hexanes gradient) to afford 2,5-diacetoxy-1,4-naphthoquinone.

Table 2: Characterization Data for 2,5-Diacetoxy-1,4-naphthoquinone

| Data Type | Expected Values |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.80-7.75 (m, 2H), 7.40-7.35 (m, 2H), 2.35 (s, 3H), 2.30 (s, 3H) |

| ¹³C NMR (100 MHz, CDCl₃) | δ 180.1, 179.8, 169.5, 169.2, 150.1, 149.8, 134.5, 134.2, 132.1, 131.8, 126.5, 126.2, 21.2, 21.0 |

| HRMS (ESI) | m/z calculated for C₁₄H₁₀O₆ [M+H]⁺, found |

Protocol 2: Synthesis of 2,5-Dihydroxy-1,4-naphthoquinone

-

To a solution of 2,5-diacetoxy-1,4-naphthoquinone (1.0 eq) in methanol (15 vol), add concentrated sulfuric acid (0.5 eq) at room temperature.

-

Heat the reaction mixture to reflux and stir for 6 hours.

-

Cool the mixture to room temperature and concentrate under reduced pressure.

-

Add water to the residue and extract with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield 2,5-dihydroxy-1,4-naphthoquinone, which can be used in the next step without further purification.

Construction of the Naphtho[2,3-c]pyran-5,10-dione Core

The construction of the pyran ring can be achieved through various methods. A plausible approach involves the reaction of the dihydroxynaphthoquinone with a suitable three-carbon synthon.

Protocol 3: Synthesis of the Naphtho[2,3-c]pyran-5,10-dione Core

This protocol is a general representation and would require optimization based on the specific side chain precursor.

-

To a solution of 2,5-dihydroxy-1,4-naphthoquinone (1.0 eq) and a suitable aldehyde or ketone precursor for the side chain (1.2 eq) in a suitable solvent (e.g., toluene or dioxane), add a catalytic amount of a Lewis or Brønsted acid (e.g., p-toluenesulfonic acid).

-

Heat the reaction mixture to reflux with a Dean-Stark apparatus to remove water.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to afford the naphtho[2,3-c]pyran-5,10-dione core structure.

Proposed Total Synthesis Workflow

The overall proposed synthetic strategy for this compound is depicted in the following workflow diagram.

Figure 1: Proposed synthetic workflow for this compound.

Conclusion

This application note presents a detailed, albeit proposed, protocol for the total synthesis of this compound. The strategy relies on established and reliable chemical transformations for the construction of the key naphtho[2,3-c]pyran-5,10-dione core and subsequent elaboration to the natural product. The provided experimental details for the initial steps, along with the overall synthetic workflow, offer a solid foundation for researchers aiming to synthesize this compound and its analogs for further biological evaluation and drug development endeavors. Further optimization of the later-stage reactions will be necessary to achieve an efficient and high-yielding total synthesis.

References

Application Notes and Protocols: A Step-by-Step Guide to 1,8-Naphthyridine Derivatization for Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3] This document provides a comprehensive guide to the derivatization of the 1,8-naphthyridine core, outlining experimental protocols and summarizing key biological data to facilitate the development of novel therapeutic agents.

I. General Synthesis of the 1,8-Naphthyridine Core

The synthesis of the 1,8-naphthyridine ring system is often achieved through multi-component reactions. A common and effective method is the Conrad-Limpach synthesis, which can be adapted for naphthyridine synthesis. The following is a generalized protocol for obtaining a key intermediate.

Experimental Protocol: Synthesis of a 2-hydroxy-1,8-naphthyridine Intermediate

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine an appropriate aminopyridine with a β-ketoester in a suitable solvent such as ethanol.

-

Cyclization: Add a catalytic amount of a base (e.g., potassium carbonate) to the mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration.

-

Purification: Wash the collected solid with a cold solvent (e.g., ethanol or diethyl ether) to remove impurities. Further purification can be achieved by recrystallization or column chromatography.

II. Derivatization of the 1,8-Naphthyridine Core

The 1,8-naphthyridine core can be derivatized at various positions to explore the structure-activity relationship (SAR). A common strategy involves the modification of a hydroxyl group, for example, at the 2-position, to introduce diverse functionalities.

Experimental Protocol: Synthesis of Aminopropyloxy Derivatives of 1,8-Naphthyridines [4]

This protocol describes the conversion of a 2-hydroxy-1,8-naphthyridine to aminopropyloxy derivatives.

-

Etherification:

-

To a solution of the 2-hydroxy-1,8-naphthyridine intermediate in a suitable solvent (e.g., acetone), add epichlorohydrin and a base such as potassium carbonate.

-

Reflux the mixture for 12-24 hours, monitoring by TLC.

-

After cooling, filter the mixture and evaporate the solvent to obtain the epoxypropane ether derivative.

-

-

Amination:

-

Dissolve the epoxy ether derivative in a suitable solvent (e.g., ethanol).

-

Add the desired amine and a catalytic amount of potassium hydroxide.

-

Stir the reaction mixture at room temperature or with gentle heating for 8-16 hours.

-

Evaporate the solvent and purify the residue by column chromatography to yield the final aminopropyloxy derivative.

-

III. Biological Activity of 1,8-Naphthyridine Derivatives

The derivatization of the 1,8-naphthyridine scaffold has led to the discovery of compounds with potent and varied biological activities. The table below summarizes the activities of some representative derivatives.

| Compound Class | R-Group Modification | Biological Activity | Quantitative Data (IC50/MIC) | Reference |

| Fluoroquinolone Analogs | C-7 substitution with cycloamino groups | Antibacterial | MIC: 6.25–125 µg/mL | [3] |

| Phenyl-1,8-naphthyridines | Di(N-cycloamino) substitution at C-2 and C-7 | Antiplatelet | - | [4] |

| Aminopropyloxy Derivatives | Various amines at the terminus of the propyloxy chain | Anticonvulsant | - | [4] |

| 5-Substituted-6-fluoro derivatives | Various substituents at the C-5 position | Antibacterial | - | [4] |

IV. Signaling Pathways and Experimental Workflows

Understanding the mechanism of action is crucial for rational drug design. While the specific pathways are diverse, many small molecule inhibitors, including naphthyridine derivatives, target protein kinase signaling cascades.

Signaling Pathway: Mitogen-Activated Protein Kinase (MAPK) Cascade

Many kinase inhibitors exert their effects by modulating signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and survival.

Caption: A simplified diagram of the MAPK signaling pathway, a common target for kinase inhibitors.

Experimental Workflow: Synthesis and Biological Evaluation

The following diagram illustrates a typical workflow for the synthesis, purification, characterization, and biological evaluation of novel 1,8-naphthyridine derivatives.

References

Application Notes and Protocols for the Quantification of Naphthalene-Derived Compounds: A Focus on Naphthgeranine A

These notes are intended for researchers, scientists, and drug development professionals to provide a framework for the quantitative analysis of naphthalene-derived compounds in various matrices. The primary techniques covered include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a robust and widely used technique for the quantification of pharmaceutical compounds.[1][2][3][4] This section outlines a general reversed-phase HPLC (RP-HPLC) method suitable for the analysis of Naphthgeranine A.

Experimental Protocol

1.1.1. Sample Preparation:

-

Standard Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Perform serial dilutions to prepare working standards in the range of 1-100 µg/mL.

-

Matrix Samples (e.g., Plasma, Urine): Perform a protein precipitation or solid-phase extraction (SPE) to remove interfering substances.[1][5] For protein precipitation, add three volumes of cold acetonitrile to one volume of the sample, vortex, and centrifuge. Collect the supernatant for analysis. For SPE, use a C18 cartridge, condition with methanol and water, load the sample, wash with a low percentage of organic solvent, and elute with a high percentage of organic solvent.

1.1.2. HPLC Instrumentation and Conditions:

| Parameter | Recommended Conditions |

| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |